1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine
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Overview
Description
The compound “5-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole” is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, a tosyl group, a methylsulfonyl group, and a fluorophenyl group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The thiazole ring could be formed through a condensation reaction of an amine, a thiol, and a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom, and the tosyl group is a sulfonate ester derived from toluenesulfonic acid .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo substitution reactions at the nitrogen atoms, the thiazole ring could undergo electrophilic aromatic substitution reactions, and the tosyl group could be displaced by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl groups and the aromatic rings could affect its solubility, the presence of the nitrogen atoms could affect its basicity, and the presence of the fluorine atom could affect its reactivity .Scientific Research Applications
Synthesis and Characterization
The synthesis of related derivatives involves combining thiadiazol with N-substituted piperazine, leading to the formation of novel compounds with potential biological activities. These compounds are characterized by various spectroscopic methods, including NMR and IR, indicating a structured approach to understand their chemical properties (Wu Qi, 2014).
Anticancer Evaluation
Research into polyfunctional substituted 1,3-thiazoles, which share a structural motif with the compound , demonstrates significant anticancer activity across a range of cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (Kostyantyn Turov, 2020).
Antibacterial Activities
Compounds with structures similar to "5-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole" have been evaluated for their antibacterial activities against various pathogens, demonstrating the potential for novel antibacterial agents. These studies involve synthesizing and testing derivatives for their efficacy against specific bacterial strains (Serap Başoğlu et al., 2013).
Antimycobacterial Activity
Derivatives featuring sulfonyl piperazine structures have shown promising anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's relevance in addressing tuberculosis. These derivatives are characterized and evaluated for their minimum inhibitory concentrations (MIC) against the MTB H37Rv strain (Kalaga Mahalakshmi Naidu et al., 2014).
Antimicrobial and Antiviral Activities
The exploration of new urea and thiourea derivatives of piperazine doped with febuxostat has been conducted, with some compounds exhibiting significant antimicrobial and antiviral activities. This suggests the versatility of piperazine derivatives in combating various pathogens (R. C. Krishna Reddy et al., 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and can interact with a variety of biological targets .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.
Future Directions
The future research directions for this compound could include further studies to determine its properties and potential uses. For example, it could be tested for biological activity to see if it has potential as a drug. Additionally, the synthesis of the compound could be optimized to improve yields and reduce costs .
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S3/c1-15-7-9-16(10-8-15)32(28,29)19-20(30-21(23-19)31(2,26)27)25-13-11-24(12-14-25)18-6-4-3-5-17(18)22/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXFQRHFHBMKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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